molecular formula C18H28N2O3S B8313967 Benzonitrile, 4-(3-(ethyl(3-(propylsulfinyl)propyl)amino)-2-hydroxypropoxy)-

Benzonitrile, 4-(3-(ethyl(3-(propylsulfinyl)propyl)amino)-2-hydroxypropoxy)-

Cat. No. B8313967
M. Wt: 352.5 g/mol
InChI Key: ZMHOBBKJBYLXFR-BPNWFJGMSA-N
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Patent
US05149523

Procedure details

To a stirred solution of 4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl (5.5 g) in ethanol:water (1:1) (30 ml) was added sodium polystyrenesulfonate (5 g) at room temperature. After 30 minutes the resin was filtered and washed with ethanol:water (1:1) three times, and dried under high vacuum to constant weight.
Name
4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH2:18][CH2:19][S:20]([CH2:22][CH2:23][CH3:24])=[O:21])[CH2:4][CH:5]([OH:16])[CH2:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)[CH3:2].Cl.[Na]>C(O)C.O>[CH2:1]([N:3]([CH2:17][CH2:18][CH2:19][S:20]([CH2:22][CH2:23][CH3:24])=[O:21])[CH2:4][CH:5]([OH:16])[CH2:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)[CH3:2] |f:0.1,3.4,^1:25|

Inputs

Step One
Name
4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
Quantity
5.5 g
Type
reactant
Smiles
C(C)N(CC(COC1=CC=C(C#N)C=C1)O)CCCS(=O)CCC.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
ethanol water
Quantity
30 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 minutes the resin was filtered
Duration
30 min
WASH
Type
WASH
Details
washed with ethanol:water (1:1) three times
CUSTOM
Type
CUSTOM
Details
dried under high vacuum to constant weight

Outcomes

Product
Name
Type
Smiles
C(C)N(CC(COC1=CC=C(C#N)C=C1)O)CCCS(=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05149523

Procedure details

To a stirred solution of 4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl (5.5 g) in ethanol:water (1:1) (30 ml) was added sodium polystyrenesulfonate (5 g) at room temperature. After 30 minutes the resin was filtered and washed with ethanol:water (1:1) three times, and dried under high vacuum to constant weight.
Name
4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH2:18][CH2:19][S:20]([CH2:22][CH2:23][CH3:24])=[O:21])[CH2:4][CH:5]([OH:16])[CH2:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)[CH3:2].Cl.[Na]>C(O)C.O>[CH2:1]([N:3]([CH2:17][CH2:18][CH2:19][S:20]([CH2:22][CH2:23][CH3:24])=[O:21])[CH2:4][CH:5]([OH:16])[CH2:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][CH:9]=1)[CH3:2] |f:0.1,3.4,^1:25|

Inputs

Step One
Name
4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
Quantity
5.5 g
Type
reactant
Smiles
C(C)N(CC(COC1=CC=C(C#N)C=C1)O)CCCS(=O)CCC.Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
ethanol water
Quantity
30 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 minutes the resin was filtered
Duration
30 min
WASH
Type
WASH
Details
washed with ethanol:water (1:1) three times
CUSTOM
Type
CUSTOM
Details
dried under high vacuum to constant weight

Outcomes

Product
Name
Type
Smiles
C(C)N(CC(COC1=CC=C(C#N)C=C1)O)CCCS(=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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